An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-1-methylurea
An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-1-methylurea
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-Hydroxy-1-methylurea, a compound of interest for researchers in medicinal chemistry and drug development. Drawing upon established chemical principles and field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently synthesize this target molecule.
Introduction: The Significance of 1-Hydroxy-1-methylurea
1-Hydroxy-1-methylurea, also known as N-hydroxy-N-methylurea, is a methylated derivative of hydroxyurea. Hydroxyurea itself is a well-established antineoplastic agent used in the treatment of various cancers, including chronic myeloid leukemia, and for managing sickle-cell disease.[1][2] The therapeutic effects of hydroxyurea are attributed to its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis.[1] Furthermore, hydroxyurea is known to be a nitric oxide (NO) donor and can influence DNA methylation, which may contribute to its therapeutic profile.[2][3][4][5] The addition of a methyl group to the hydroxylated nitrogen atom in 1-Hydroxy-1-methylurea is of significant interest as it may modulate the compound's biological activity, pharmacokinetic properties, and potential as a therapeutic agent. It has been noted for its anticancer activity by impairing DNA replication.[6]
This guide will focus on a primary and highly efficient synthetic route: the reaction of N-methylhydroxylamine with an isocyanate. This approach is favored for its directness and generally good yields.
Core Synthetic Strategy: Reaction of N-Methylhydroxylamine with Methyl Isocyanate
The most direct and widely applicable method for the synthesis of N-substituted N-hydroxyureas involves the reaction of a corresponding N-substituted hydroxylamine with an isocyanate.[7] In the case of 1-Hydroxy-1-methylurea, this translates to the reaction between N-methylhydroxylamine and methyl isocyanate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable urea derivative.
Caption: Reaction of N-methylhydroxylamine with methyl isocyanate.
Experimental Protocol: Synthesis of 1-Hydroxy-1-methylurea
This protocol details the step-by-step procedure for the synthesis of 1-Hydroxy-1-methylurea. It is crucial to perform this synthesis in a well-ventilated fume hood, as methyl isocyanate is volatile and highly toxic.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-Methylhydroxylamine Hydrochloride | CH₅NO·HCl | 83.52 | 2.0 g | Starting material |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.29 g | Base |
| Methanol | CH₃OH | 32.04 | 10 mL | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, reaction solvent |
| Methyl Isocyanate | C₂H₃NO | 57.05 | 1.35 mL | Reagent, highly toxic |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For workup |
| Saturated Aqueous NaCl | NaCl(aq) | - | 50 mL | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Step-by-Step Procedure
Part 1: In-situ Generation of Free N-Methylhydroxylamine
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of N-methylhydroxylamine hydrochloride in 10 mL of methanol. Cool the solution in an ice bath.[8]
-
Base Addition: Slowly add 1.29 g of sodium methoxide to the cooled, stirring solution. The addition of the base will neutralize the hydrochloride salt, generating the free N-methylhydroxylamine.[8]
-
Stirring: Continue stirring the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.[8]
-
Filtration: Filter the mixture through a sintered glass funnel to remove the sodium chloride precipitate. Wash the filter cake with a small amount of anhydrous tetrahydrofuran (THF). The resulting filtrate contains the free N-methylhydroxylamine in a solution of methanol and THF. This solution should be used immediately in the next step.
Part 2: Synthesis of 1-Hydroxy-1-methylurea
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the freshly prepared solution of N-methylhydroxylamine. Add an additional 40 mL of anhydrous THF to the flask.
-
Addition of Methyl Isocyanate: Under a nitrogen atmosphere, add 1.35 mL of methyl isocyanate dropwise to the stirring solution of N-methylhydroxylamine at room temperature.[7] Caution: This step should be performed with extreme care in a fume hood as methyl isocyanate is highly toxic and volatile.
-
Reaction: Stir the reaction mixture at room temperature for 20 hours.[7]
-
Workup:
-
After 20 hours, add 100 mL of diethyl ether and 100 mL of water to the reaction mixture.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of saturated aqueous NaCl solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be purified by chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-Hydroxy-1-methylurea.[7]
-
Caption: Experimental workflow for the synthesis of 1-Hydroxy-1-methylurea.
Safety and Handling Considerations
-
Methyl Isocyanate: Methyl isocyanate is extremely toxic, volatile, and a lachrymator. It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate quenching solution (e.g., a dilute solution of ammonia or sodium bisulfite) readily available in case of a spill.
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. Handle it in a dry environment as it reacts with moisture.
-
Solvents: Methanol, tetrahydrofuran, and diethyl ether are flammable. Ensure that there are no ignition sources nearby during their use.
Alternative Synthetic Routes
While the reaction of N-methylhydroxylamine with methyl isocyanate is a primary method, other potential synthetic strategies exist:
-
Methylation of Hydroxyurea: It may be possible to synthesize 1-Hydroxy-1-methylurea by the direct methylation of hydroxyurea. This could potentially be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[9] However, this approach may suffer from selectivity issues, with potential for methylation at other positions on the hydroxyurea molecule.
-
From N-Methylurea: Another conceivable, though more complex, route could involve the conversion of N-methylurea to its N-nitroso derivative, followed by a series of transformations. The synthesis of N-nitrosomethylurea from methylurea is a known process.[10] However, the subsequent conversion to 1-Hydroxy-1-methylurea would require further investigation and development.
Conclusion
The synthesis of 1-Hydroxy-1-methylurea is readily achievable through the reaction of in-situ generated N-methylhydroxylamine with methyl isocyanate. This guide provides a detailed and practical protocol for this synthesis, grounded in established chemical literature. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently prepare this compound for further investigation into its biological and therapeutic potential.
References
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PrepChem. (n.d.). Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. Retrieved from [Link]
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King, S. B., et al. (2014). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PLoS One, 9(8), e105893. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. European Journal of Haematology, 113(3), 264-272. Retrieved from [Link]
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ResearchGate. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms. Clinical Epigenetics, 12(1), 191. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1966). The synthesis and some reactions of N-hydroxycarbamates. Retrieved from [Link]
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